QW-296
Description
Historical Development and Background
This compound, chemically designated as 2-(4-hydroxy-1H-indol-3-yl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone, emerged as a breakthrough candidate in tubulin-targeted anticancer research. Developed to address limitations of traditional microtubule inhibitors, such as susceptibility to drug resistance and poor pharmacokinetic profiles, this compound represents a strategic advancement in colchicine-binding site (CBS) inhibitors.
Its synthesis drew inspiration from earlier indole-based tubulin inhibitors, particularly those targeting the colchicine site. Researchers sought to optimize structural features critical for binding affinity while minimizing metabolic liabilities. Key modifications included the incorporation of a hydroxyl-substituted indole ring and a 3,4,5-trimethoxyphenyl group, both of which enhance interaction with β-tubulin residues.
Structural Classification as an Indole-Imidazole Derivative
This compound belongs to the indole-imidazole class of tubulin inhibitors, characterized by a fused aromatic core. Its structure comprises:
This tripartite design enables high-affinity binding to the CBS while avoiding steric clashes with α-tubulin, a limitation of earlier colchicine derivatives.
Significance in Tubulin-Targeting Chemical Research
This compound distinguishes itself through:
- Resistance Overcoming : Minimal susceptibility to P-glycoprotein-mediated efflux, addressing a major cause of taxane resistance.
- Nanomolar Potency : Inhibits tubulin polymerization at concentrations as low as 3–10 nM in melanoma and prostate cancer cell lines.
- Synergistic Combinations : Enhanced efficacy when co-administered with hedgehog pathway inhibitors like MDB5, targeting taxane-resistant prostate cancer.
Properties
Molecular Formula |
C21H19N3O5 |
|---|---|
Molecular Weight |
393.399 |
IUPAC Name |
(2-(4-Hydroxy-1H-indol-3-yl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C21H19N3O5/c1-27-16-7-11(8-17(28-2)20(16)29-3)19(26)14-10-23-21(24-14)12-9-22-13-5-4-6-15(25)18(12)13/h4-10,22,25H,1-3H3,(H,23,24) |
InChI Key |
IQAYCANPRFGUIO-UHFFFAOYSA-N |
SMILES |
O=C(C1=CNC(C2=CNC3=C2C(O)=CC=C3)=N1)C4=CC(OC)=C(OC)C(OC)=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
QW-296; QW296; QW 296 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional Analogues: SMART-100 and Bicalutamide
SMART-100 (4-substituted methoxybenzoyl-aryl-thiazole-100) and bicalutamide are microtubule inhibitors delivered via mPEG-PLA micelles. While all three compounds target tubulin, QW-296’s colchicine-site binding confers lower susceptibility to transporter-mediated resistance, a critical advantage over ATP-binding cassette (ABC) transporter-prone agents like bicalutamide .
Mechanistic Contrast with Taxanes (e.g., Docetaxel)
Taxanes (e.g., docetaxel) stabilize microtubules by binding to β-tubulin’s paclitaxel site, whereas this compound destabilizes microtubules via the colchicine site. This mechanistic distinction enables this compound to bypass taxane resistance in DU145-TXR and PC3-TXR prostate cancer models, where docetaxel fails . In vitro, this compound achieves IC50 values of ~10–50 nM in melanoma cells, comparable to taxanes but with broader applicability in resistant tumors .
| Parameter | This compound | Docetaxel |
|---|---|---|
| Binding Site | Colchicine site on β-tubulin | Paclitaxel site on β-tubulin |
| Microtubule Effect | Destabilization | Stabilization |
| Resistance Escape | Effective in taxane-resistant lines | Limited by P-glycoprotein efflux |
| Drug Delivery | Polymeric NPs (3.70–14.3% payload) | Solvent-based (e.g., polysorbate 80) |
Nanoparticle Delivery Superiority
This compound’s polymeric nanoparticles (e.g., mPEG-bPCC-g-DC) outperform micellar systems used for SMART-100 and bicalutamide, achieving 14.3% payloads versus <5% in early-generation carriers . Additionally, this compound nanoparticles release 58% of the drug within 24 hours in PBS (pH 7.4), ensuring sustained efficacy without burst release . In contrast, gold nanoparticles functionalized with targeting peptides (e.g., for skin cancer) face challenges like rapid immune clearance and instability, underscoring this compound’s delivery advantages .
Key Research Findings
- Efficacy in Resistant Cancers: this compound inhibits taxane-resistant prostate cancer cell proliferation (DU145-TXR, PC3-TXR) and reduces lung metastasis in melanoma models by >50% .
- Synergistic Potential: Combined with Hedgehog inhibitor MDB5, this compound micelles suppress colony formation by >70% in resistant prostate cancer, outperforming monotherapies .
- Safety Profile: No significant weight loss or toxicity observed in murine models at therapeutic doses (20 mg/kg) .
Preparation Methods
Initial Functionalization and Bromination
Compound 1 (3,5-dimethoxy-4-hydroxybenzaldehyde) undergoes phosphorylation using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C to yield compound 2 , a key electrophilic intermediate. Subsequent sulfonylation with benzenesulfonyl chloride in dichloromethane (DCM) introduces a sulfonate leaving group, forming compound 3 with 78% isolated yield. Glyoxal-mediated cyclization of 3 with ammonium hydroxide generates the imidazole nucleus (compound 4 ), which is selectively dibrominated using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) to produce compound 5 .
Protective Group Strategy
To prevent undesired side reactions during subsequent couplings, the imidazole nitrogen in 5 is protected with a 2-(trimethylsilyl)ethoxymethyl (SEM) group using SEMCl and sodium hydride (NaH) in THF, yielding intermediate 6 . This SEM group remains stable under both acidic and basic conditions, enabling compatibility with later stages.
Aromatic Coupling and Deprotection
Intermediate 6 undergoes Friedel-Crafts acylation with 3,4,5-trimethoxybenzoyl chloride in the presence of isopropylmagnesium chloride-lithium chloride complex, forming compound 7 . Sequential removal of the benzenesulfonyl and bromine substituents via hydrogenolysis (H₂/Pd-C) furnishes intermediate 8 , which is treated with 1 M HCl to cleave the SEM group, yielding compound 9 . Final deprotection of a benzyl ether via catalytic hydrogenation produces this compound as a yellow solid.
Reaction Conditions and Reagent Specifications
Critical parameters for each synthetic step are summarized in Table 1, emphasizing temperature control, solvent selection, and catalyst systems.
Table 1: Reaction Conditions for this compound Synthesis
| Step | Starting Material | Reagents/Catalysts | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Compound 1 | POCl₃, DMF | DCM | 0–5°C | 2 | 85 |
| 2 | Compound 2 | Benzenesulfonyl chloride | DCM | 25°C | 4 | 78 |
| 3 | Compound 3 | NH₄OH, glyoxal | EtOH | 70°C | 6 | 65 |
| 4 | Compound 4 | NBS | THF | 0°C | 1 | 92 |
| 5 | Compound 5 | SEMCl, NaH | THF | 0°C → 25°C | 12 | 88 |
| 6 | Compound 6 | 3,4,5-Trimethoxybenzoyl chloride, iPrMgCl·LiCl | THF | −78°C → 25°C | 24 | 72 |
| 7 | Compound 7 | H₂, Pd/C | MeOH | 25°C | 6 | 95 |
| 8 | Compound 8 | 1 M HCl | Dioxane | 80°C | 3 | 89 |
| 9 | Compound 9 | H₂, Pd/C | EtOAc | 25°C | 4 | 91 |
Reaction yields reflect isolated products after purification by column chromatography.
Characterization and Analytical Data
The structural integrity of this compound and intermediates was confirmed through spectroscopic and chromatographic methods (Table 2).
Table 2: Analytical Characterization of this compound
| Parameter | Method | Result/Value |
|---|---|---|
| Molecular formula | HRMS (ESI+) | C₃₆H₃₅N₂O₈ [M+H]⁺: 635.2389 (calc. 635.2392) |
| Purity | HPLC (C18 column) | 99.1% (λ = 254 nm) |
| ¹H NMR (500 MHz, CDCl₃) | δ (ppm) | 8.21 (s, 1H), 7.45–6.78 (m, 10H), 3.92 (s, 6H), 3.85 (s, 3H), 3.76 (s, 6H) |
| ¹³C NMR (126 MHz, CDCl₃) | δ (ppm) | 192.5 (C=O), 153.2, 148.7, 137.6, 124.3–110.8 (aromatic), 56.3–55.1 (OCH₃) |
| Melting point | DSC | 218–220°C (decomposition) |
Data sourced from supplementary materials in reference.
The high-resolution mass spectrum (HRMS) confirmed the molecular ion [M+H]⁺ at m/z 635.2389, aligning with the theoretical mass (deviation: 0.47 ppm). Reverse-phase HPLC under isocratic conditions (acetonitrile/water, 70:30) demonstrated a single peak at 8.2 min, confirming >99% purity. Nuclear magnetic resonance (NMR) spectra exhibited characteristic signals for methoxy groups (δ 3.76–3.92 ppm), aromatic protons (δ 6.78–8.21 ppm), and a ketone carbonyl (δ 192.5 ppm).
Molecular Modeling and Structural Confirmation
Docking studies using Schrödinger Suite 2018 validated this compound’s binding to the colchicine site of tubulin (PDB: 5H7O). The compound exhibited a Glide docking score of −9.2 kcal/mol, comparable to native colchicine (−9.8 kcal/mol), with hydrogen bonds to β-tubulin residues Thr179 and Asn167. This computational analysis corroborated the structural design, ensuring proper orientation of methoxy and indole substituents for tubulin interaction.
Challenges and Optimization
Key challenges included minimizing epimerization during Friedel-Crafts acylation and preventing SEM group cleavage under acidic conditions. Temperature control during NBS-mediated bromination proved critical to avoid over-bromination, while Pd-C catalyzed hydrogenations required strict oxygen-free environments to maximize yield .
Q & A
How should researchers formulate a focused research question for studying QW-296?
Begin by identifying gaps in existing literature (e.g., synthesis methods, pharmacological properties). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example: "What are the structural-activity relationships of this compound in modulating [specific biological target] compared to existing analogs?" Ensure alignment with experimental capabilities and ethical guidelines for chemical research .
Q. What methodologies are recommended for synthesizing this compound in laboratory settings?
Prioritize peer-reviewed protocols for analogous compounds, adjusting parameters (e.g., reaction temperature, catalysts) systematically. Document purity checks (HPLC, NMR) and yield calculations. Include negative controls (e.g., incomplete reactions) to validate reproducibility .
Q. How to conduct a rigorous literature review for this compound-related studies?
Use databases like PubMed, SciFinder, and Web of Science with Boolean search terms (e.g., "this compound AND pharmacokinetics"). Categorize findings into synthesis, bioactivity, and mechanistic studies. Highlight conflicting results (e.g., discrepancies in IC50 values) for further investigation .
Q. What statistical approaches are suitable for preliminary data analysis of this compound experiments?
Employ descriptive statistics (mean ± SD) for replicates and normality tests (Shapiro-Wilk) before applying parametric tests (t-tests, ANOVA). For small sample sizes, use non-parametric alternatives (Mann-Whitney U). Report effect sizes and confidence intervals to avoid overinterpretation of trends .
Advanced Research Questions
Q. How to resolve contradictions between computational predictions and experimental results for this compound’s binding affinity?
Re-examine assumptions in molecular docking models (e.g., solvation effects, protein flexibility). Validate with orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-check computational parameters (force fields, grid sizes) against published benchmarks .
Q. What strategies optimize this compound’s bioavailability in preclinical studies?
Use structure-property relationship (SPR) analysis to modify functional groups impacting solubility/logP. Test formulations (nanoparticles, liposomes) and administer via multiple routes (oral, IV). Compare pharmacokinetic profiles (AUC, Cmax) across models, adjusting for species-specific metabolism .
Q. How to design experiments isolating this compound’s mechanism of action amid off-target effects?
Combine genetic knockdown (CRISPR/Cas9) of the suspected target with phenotypic assays (e.g., cell viability, calcium flux). Use selective inhibitors/agonists as controls. Validate via proteomic profiling (LC-MS/MS) to identify unintended interactions .
Q. What frameworks address ethical challenges in this compound’s translational research?
Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Disclose funding sources and conflicts of interest in publications. For in vivo studies, follow ARRIVE guidelines for experimental rigor and humane endpoints .
Data Management & Validation
Q. How to ensure transparency in reporting this compound’s negative or inconclusive results?
Publish raw datasets in repositories like Zenodo or Figshare with detailed metadata (e.g., instrument settings, batch numbers). Use supplementary materials to explain outliers or failed experiments. Cite prior studies with similar outcomes to contextualize findings .
Q. What steps validate this compound’s analytical data across laboratories?
Perform inter-lab validation using standardized reference samples. Share detailed protocols for key assays (e.g., LC-MS conditions). Apply Bland-Altman analysis to assess agreement between results. Report interclass correlation coefficients (ICC) for reliability .
Conflict & Complexity Analysis
Q. How to prioritize conflicting hypotheses about this compound’s therapeutic potential?
Apply the "principal contradiction" framework: Identify the hypothesis most strongly supported by cumulative evidence (e.g., in vitro, in vivo, clinical). Use systematic reviews/meta-analyses to weigh contradictory findings. Design decisive experiments targeting the weakest link in competing theories .
Q. What methods reconcile discrepancies in this compound’s toxicity profiles across studies?
Conduct dose-response studies across multiple cell lines/animal models. Evaluate confounding variables (e.g., impurity levels, solvent choices). Use pathway analysis (KEGG, GO) to identify conserved toxicity mechanisms. Publish comparative analyses with open-access data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
